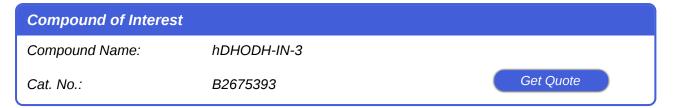


Application Notes and Protocols for hDHODH-IN-3 Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, **hDHODH-IN-3**, in various mouse models. The information compiled is based on preclinical studies of several DHODH inhibitors, including brequinar, leflunomide, and BAY 2402234, which serve as a proxy for the investigational compound **hDHODH-IN-3**.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[1] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive target for the treatment of cancer and autoimmune diseases.[2][3] This document outlines protocols for in vivo studies in mouse models to assess the efficacy, pharmacokinetics, and pharmacodynamics of hDHODH-IN-3.

Data Presentation

Table 1: In Vivo Efficacy of DHODH Inhibitors in Mouse Xenograft Models



Compound	Mouse Model	Cancer Type	Dosage and Administrat ion	Key Findings	Reference
Leflunomide	Nude Mice	Colon Carcinoma	35 mg/kg, daily, oral gavage in 1.5% CMC	Significant reduction in tumor volume and weight.	[4]
Leflunomide	SCID Mice	Oral Squamous Cell Carcinoma	7.5 mg/kg, daily, intraperitonea I injection in DMSO	Repressed tumor growth.	[5]
Brequinar	Nude Mice	Cervical Cancer (HeLa xenograft)	Not specified	Synergistic therapeutic effect with cisplatin.	[6]
Isobavachalc one	Nude Mice	Acute Myeloid Leukemia (HL60 xenograft)	15 and 30 mg/kg	Significant suppression of tumor growth.	[3]
Meds433	Nude Mice	Chronic Myeloid Leukemia (KU-812 xenograft)	10 and 20 mg/kg	Significant reduction in tumor mass volume.	[7]

Table 2: Pharmacodynamic Biomarker Analysis of DHODH Inhibition in Mice



Compound	Mouse Strain	Biomarker	Sample Type	Key Findings	Reference
Leflunomide	Not specified	Dihydroorotat e (DHO)	Blood	Up to 16-fold increase in DHO levels.	[8]
Leflunomide	Not specified	Dihydroorotat e (DHO)	Urine	Up to 5,400- fold increase in DHO levels.	[8]
Brequinar Sodium	Not specified	Uridine	Plasma	Depletion to 40% within 2 hours.	[9]

Experimental Protocols In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of **hDHODH-IN-3** in a subcutaneous xenograft mouse model.

Materials:

hDHODH-IN-3

- Vehicle (e.g., 0.9% NaCl, 1.5% Carboxymethylcellulose (CMC), or DMSO)[4][5][10]
- Cancer cell line (e.g., HCT 116, HeLa, HL60)[3][6][11]
- Immunocompromised mice (e.g., Nude, SCID, or NSG)
- · Digital calipers
- Animal balance

Procedure:



- · Cell Culture and Implantation:
 - 1. Culture cancer cells to ~80% confluency.
 - 2. Harvest and resuspend cells in a suitable medium (e.g., PBS) at a concentration of 5 x 10^6 cells/100 μ L.[12]
 - 3. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every
 2-3 days.
 - 2. Calculate tumor volume using the formula: Volume = $(L \times W^2) / 2.[5][10]$
 - 3. When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).
- Drug Administration:
 - 1. Prepare a stock solution of **hDHODH-IN-3** and the vehicle.
 - Administer hDHODH-IN-3 at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle only.
- Monitoring:
 - 1. Measure tumor volume and body weight every 2-3 days.[5]
 - 2. Monitor the general health of the mice daily.
- Endpoint:
 - 1. Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines (e.g., 2000 mm³), or if there is significant body weight loss (>20%) or other signs of distress.[10]



2. At the end of the study, excise and weigh the tumors.

Pharmacodynamic Biomarker Analysis: Dihydroorotate (DHO) Quantification by LC-MS/MS

Objective: To measure the levels of the DHODH substrate, dihydroorotate (DHO), in mouse plasma and urine as a biomarker of target engagement.[8]

Materials:

- Blood and urine samples from treated and control mice
- Acetonitrile/Methanol (50:50, v:v)
- LC-MS/MS system

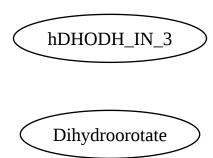
Procedure:

- Sample Collection:
 - 1. Blood: Collect whole blood (e.g., $5 \mu L$) from the tail vein or via cardiac puncture at specified time points post-treatment.[8]
 - 2. Urine: Collect urine samples from metabolic cages.
- Sample Preparation:
 - 1. Blood: Resuspend 5 μL of whole blood in 100 μL of acetonitrile/methanol (50:50, v:v).[8]
 - 2. Urine: Dilute urine samples as needed.
 - 3. Centrifuge the samples at 21,100 x g for 5 minutes at 4°C.[8]
 - 4. Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - 1. Develop and validate an LC-MS/MS method for the quantification of DHO.



2. Analyze the prepared samples to determine DHO concentrations.

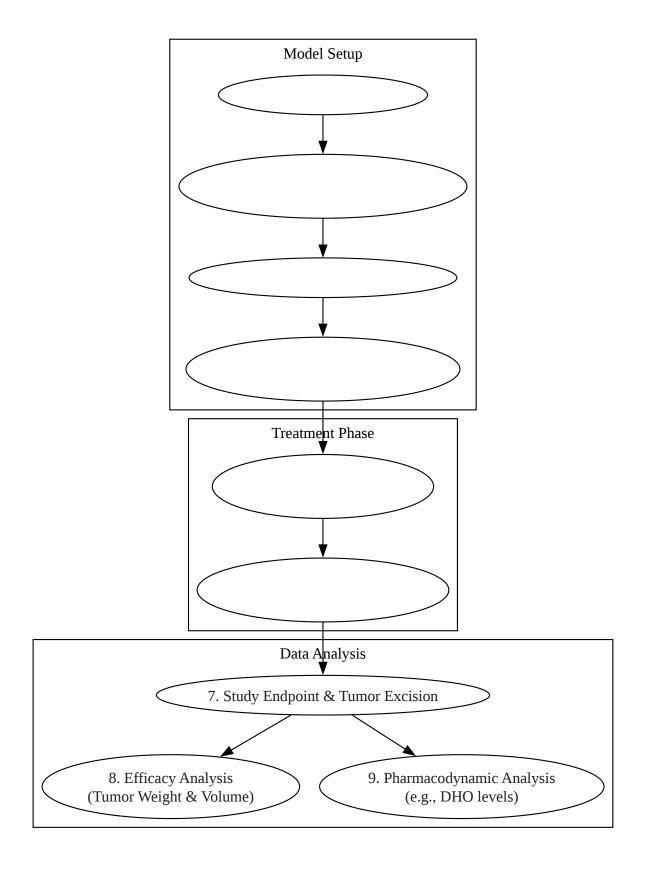
Visualizations Signaling Pathways



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Experimental Workflow





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